

HN-37 Binding Site on the KCNQ2 Potassium Channel: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of **HN-37**, a potent activator of the KCNQ2 potassium channel. KCNQ2, a voltage-gated potassium channel, is a critical regulator of neuronal excitability, and its modulation presents a promising therapeutic avenue for epilepsy and other neurological disorders. This document synthesizes structural and functional data from recent cryo-electron microscopy (cryo-EM) and electrophysiology studies to offer a detailed understanding of the **HN-37**-KCNQ2 interaction.

Introduction to KCNQ2 and HN-37

The KCNQ2 channel, along with KCNQ3, forms the molecular basis of the M-current, a slowly activating and non-inactivating potassium current that stabilizes the membrane potential of neurons.[1][2][3][4] Pathogenic variants in the KCNQ2 gene can lead to a spectrum of neonatal epileptic encephalopathies, highlighting its importance in neuronal function.[5][6][7] **HN-37** (pynegabine) is a novel KCNQ2 channel opener that has shown promise as an antiepileptic drug candidate, currently in clinical trials.[2][3][4][5] It exhibits high potency and improved chemical stability compared to earlier generation activators like retigabine.[8][9]

The Dual Binding Sites of HN-37 on KCNQ2

Cryo-EM studies have revealed that two molecules of **HN-37** bind to each KCNQ2 subunit at two distinct sites, designated as HN37A and HN37B.[1][2][3][4][10] This dual binding is a unique feature that contributes to its potent activation mechanism.



The HN37A Binding Site: A Hydrophobic Cleft

The primary binding site, HN37A, is located in a hydrophobic pocket formed by the S5 and S6 transmembrane segments of one KCNQ2 subunit and the S1 segment of an adjacent subunit. [1] This pocket is analogous to the binding site of other KCNQ openers, such as retigabine.[11] [12]

The HN37B Binding Site: A Novel Pocket

The second binding site, HN37B, is situated in a hydrophobic pocket near the intracellular ends of the S2 and S3 segments of the voltage-sensing domain (VSD).[1] Notably, this site partially overlaps with the binding site for the endogenous lipid regulator, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4]

Quantitative Analysis of HN-37 Interaction with KCNQ2

The following table summarizes the key quantitative data from electrophysiological studies of **HN-37**'s effect on KCNQ2 channels.

Parameter	Value	Cell Type	Reference
EC50 for KCNQ2 activation	37 nM	CHO cells	[13]
Current increase at 0 mV (1 μM HN-37)	Significantly rescued current in loss-of-function mutants	CHO cells	[5][14][15]
Effect on Voltage- Dependence of Activation	Hyperpolarizing shift	Not specified	[4]

Molecular Interactions at the Binding Sites

Detailed analysis of the cryo-EM structures has identified the specific amino acid residues that form the binding pockets for HN37A and HN37B.



Key Residues in the HN37A Binding Pocket

The following table lists the amino acid residues of KCNQ2 that interact with the HN37A molecule.

Interacting Residue	Segment	Type of Interaction
Trp236	S5	Hydrophobic
Phe240	S5	Hydrophobic
Leu243	S5	Hydrophobic
Leu272	S5-Pore Helix Linker	Hydrophobic
Leu299	S6	Hydrophobic, Hydrogen Bond (main chain)
Ser303	S6	Hydrogen Bond (side chain)
Phe304	S6	Hydrophobic
Phe305	S6	Hydrophobic, Hydrogen Bond (main chain)

Table based on homology with the retigabine binding site as detailed in Li et al., 2021.[11]

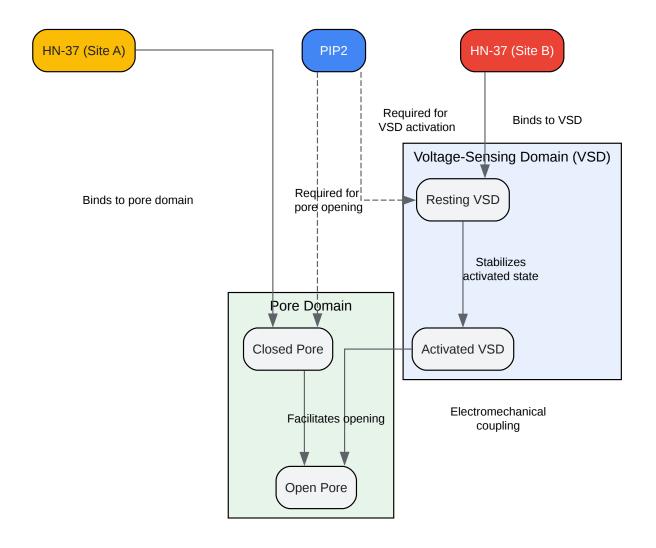
Key Residues in the HN37B Binding Pocket

The specific residues forming the HN37B pocket are located within the S2 and S3 segments of the VSD. The binding of HN37B in this region is thought to allosterically modulate the VSD, contributing to channel activation.

Proposed Mechanism of KCNQ2 Activation by HN-37

The binding of **HN-37** to its dual sites on the KCNQ2 channel leads to a potentiation of the M-current through a concerted mechanism.





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Proposed mechanism of **HN-37**-mediated KCNQ2 channel activation.

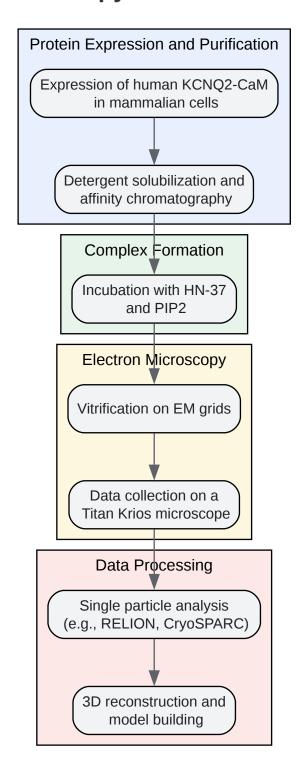
The binding of HN37B to the VSD is proposed to stabilize its activated conformation.[1] Concurrently, the binding of HN37A to the pore domain facilitates the opening of the channel gate.[1][11] This dual action, in concert with the essential co-factor PIP2, leads to a significant increase in the probability of the channel being in an open state, thereby enhancing the M-current.[1][4]

Experimental Protocols



The characterization of the **HN-37** binding site and its functional effects on KCNQ2 has been achieved through a combination of cryo-electron microscopy and electrophysiology.

Cryo-Electron Microscopy for Structural Determination





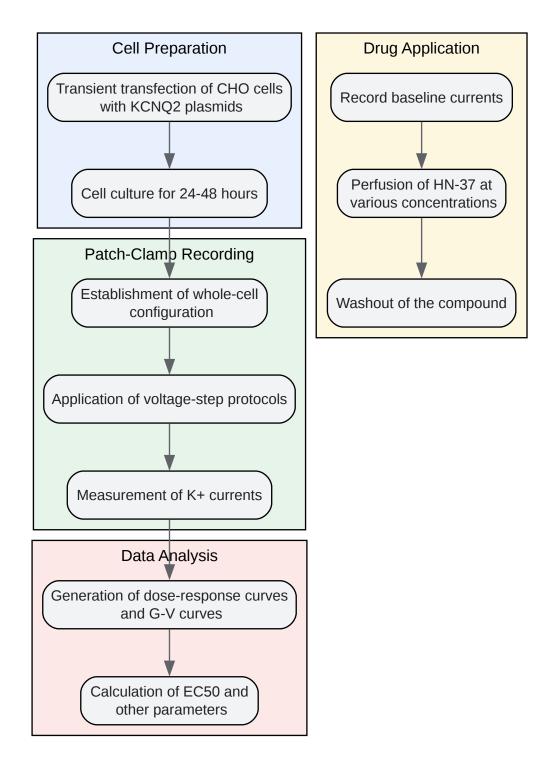
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Generalized workflow for cryo-EM structural analysis of the KCNQ2-HN37 complex.

High-resolution structures of the human KCNQ2-Calmodulin (CaM) complex bound to **HN-37** were obtained using single-particle cryo-EM.[2][3][10][16] The protein was expressed in human cells, purified, and then incubated with **HN-37** and PIP2 before being vitrified for imaging.[4] The resulting electron micrographs were processed to generate 3D reconstructions of the complex, revealing the detailed binding poses of the **HN-37** molecules.[10]

Whole-Cell Patch-Clamp Electrophysiology





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Typical workflow for whole-cell patch-clamp analysis of HN-37's effect on KCNQ2.

The functional effects of **HN-37** on KCNQ2 channels were assessed using whole-cell patch-clamp recordings in mammalian cell lines, such as Chinese hamster ovary (CHO) cells,



transiently expressing the channel.[5][14][15] Currents were elicited by depolarizing voltage steps from a holding potential of -90 mV.[5] The effect of **HN-37** was quantified by comparing the current amplitudes and voltage-dependence of activation before and after the application of the compound.[4][5]

Conclusion and Future Directions

The elucidation of the dual binding sites of **HN-37** on the KCNQ2 channel provides a detailed structural basis for its potent activating effect.[2][3][4] This knowledge is invaluable for the rational design of next-generation KCNQ2 openers with improved subtype selectivity and side-effect profiles.[9][11][17] Future research may focus on leveraging these structural insights to develop compounds that specifically target one of the two binding sites or that exhibit different binding kinetics, potentially leading to novel therapeutic agents for a range of neurological disorders.[18][19]

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